2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H14Cl2N2O2S This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenoxy)aniline to form an intermediate product. This intermediate is then treated with thiourea under specific conditions to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[4-(4-chlorobenzoyl)phenyl]carbamothioyl}benzamide
- 2-chloro-N-{[4-(4-methylphenoxy)phenyl]carbamothioyl}benzamide
- 2-chloro-N-{[4-(4-bromophenoxy)phenyl]carbamothioyl}benzamide
Uniqueness
What sets 2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and phenoxy groups in the structure enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14Cl2N2O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27) |
InChI Key |
YMHGSWHGMUDEBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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